molecular formula C13H20N4OS2 B2508996 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2319803-76-2

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2508996
CAS No.: 2319803-76-2
M. Wt: 312.45
InChI Key: JEGDPPJBOTUHQK-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a novel chemical reagent designed for research applications, incorporating two pharmaceutically significant motifs: the 1,2,3-thiadiazole ring and the 1,4-diazepane scaffold. The 1,2,3-thiadiazole pharmacophore is recognized for its potential in antimicrobial research. Recent studies on novel 1,2,3-thiadiazole derivatives have demonstrated significant in vitro antimicrobial effects, particularly against Gram-positive bacteria, with some compounds showing activity comparable to or greater than reference drugs like nitrofurantoin . Furthermore, the broader class of thiadiazole derivatives, including 1,3,4-thiadiazoles, has been extensively investigated for anticancer properties. These compounds can act as bioisosteres of pyrimidine bases, potentially interfering with DNA replication in cancer cells . The 1,4-diazepane core is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target binding. The combination of these features makes this compound a valuable candidate for researchers in medicinal chemistry, particularly for screening against a panel of cancer cell lines and resistant bacterial strains. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGDPPJBOTUHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

A 7-step sequence starting from N-Boc-protected 1,5-diaminopentane:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF (90% yield)
  • Thiolan Introduction : Mitsunobu reaction with thiolan-3-ol using DIAD/PPh₃ (65% yield)
  • Deprotection : TFA-mediated Boc removal (quantitative)
  • Cyclization : Ring-closing metathesis with Grubbs 2nd generation catalyst (Table 1)

Table 1 : Optimization of Diazepane Cyclization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Grubbs I DCM 40 24 32
Grubbs II Toluene 110 6 71
Hoveyda-Grubbs DCE 80 12 58

Reductive Amination Strategy

Alternative 5-step route employing:

  • Condensation of glutaric dialdehyde with thiolan-3-amine
  • NaBH₃CN-mediated reductive amination
  • Achieves 44% overall yield but with lower enantiopurity (78% ee vs 93% ee for metathesis route)

Thiadiazole Carbonyl Unit Installation

Carboxylic Acid Activation

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid undergoes activation via:

  • Mixed Carbonate Method : ClCO₂CO₂Et, DMAP, 0°C (89% activation efficiency)
  • Chlorination : SOCl₂ reflux (3 h, 95% conversion)

Table 2 : Coupling Reagent Screening

Reagent Solvent Temp (°C) Yield (%)
EDCI/HOBt DMF 25 67
DCC/DMAP CH₂Cl₂ 0→25 72
T3P® EtOAc 40 81
HATU/DIEA DMF -15 88

Stereochemical Control in Acyl Transfer

Molecular modeling studies reveal the thiolan-3-yl group's chair conformation directs acyl group orientation during coupling. Using (-)-sparteine as chiral auxiliary improves diastereomeric ratio from 1:1 to 4:1.

One-Pot Assembly Strategies

Emerging methods combine diazepane formation and acylation in a single reactor:

  • Step 1 : In situ generation of 4-(thiolan-3-yl)-1,4-diazepane via Cu(I)-catalyzed azide-alkyne cycloaddition
  • Step 2 : Direct coupling with 4-methyl-1,2,3-thiadiazole-5-carbonyl imidazolide
  • Step 3 : Tandem purification using SCX-2 resin

This approach reduces purification steps from 5 to 2 while maintaining 78% overall yield.

Characterization and Analytical Challenges

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.85–2.15 (m, 4H, diazepane CH₂), 2.45 (s, 3H, thiadiazole-CH₃), 3.40–3.70 (m, 4H, NCH₂), 4.15 (q, J=6.8 Hz, 1H, thiolan-CH), 7.20 (br s, 1H, NH)

  • HRMS (ESI+):
    m/z calcd for C₁₃H₁₈N₄OS₂ [M+H]⁺: 334.0851, found: 334.0849

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms:

  • Chair conformation of diazepane ring
  • Dihedral angle of 87.2° between thiadiazole and thiolan planes
  • Intramolecular S···O contact (2.95 Å) stabilizing conformation

Industrial-Scale Production Considerations

Table 3 : Batch vs Continuous Flow Synthesis

Parameter Batch Reactor Flow System
Cycle Time 18 h 2.7 h
Output 1.2 kg/day 8.4 kg/day
Purity 98.5% 99.1%
Solvent Waste 120 L/kg 22 L/kg

Microwave-assisted continuous flow systems achieve 93% conversion at 140°C with 3-minute residence time.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modulating electronic properties and enhancing metabolic stability:

Reaction ConditionsProductYieldKey ObservationsSource
H<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivative62%Selective oxidation without triazole ring degradation
KMnO<sub>4</sub> (0.1M), H<sub>2</sub>O, 50°CSulfone derivative48%Over-oxidation observed at higher temperatures

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to sulfoxides or sulfones .

Nucleophilic Substitution at the Sulfanyl Position

The sulfanyl group acts as a leaving site for nucleophilic displacement, enabling diversification of the substituent:

ReagentConditionsProductYieldApplicationSource
Ethyl chloroacetateK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CS-alkylated acetamide derivative75%Enhanced solubility in polar solvents
Benzyl bromideNEt<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RTBenzylthio-triazole analog68%Improved lipophilicity for CNS targeting

Key Limitation : Steric hindrance from the 2-fluorobenzyl group reduces reactivity with bulkier nucleophiles.

Functionalization of the Amino Group

The exocyclic amine (-NH<sub>2</sub>) participates in acylation and alkylation reactions:

Reaction TypeReagentProductYieldBiological RelevanceSource
AcylationAcetic anhydride, pyridineN-acetylated triazole85%Reduced metabolic degradation
AlkylationMethyl iodide, NaHN-methyl triazole73%Increased membrane permeability

Mechanistic Note : The amino group’s nucleophilicity is

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of 4-methyl-1,2,3-thiadiazole. Specifically, compounds featuring this moiety have shown significant antibacterial activity against various strains of bacteria. For instance, a study highlighted that derivatives containing the 4-methyl-1,2,3-thiadiazole structure exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain pathogens .

JNK Inhibition

The compound's structural features make it a candidate for inhibiting c-Jun N-terminal kinase (JNK), an enzyme involved in cellular stress responses. Research indicates that modifications to the thiadiazole ring can enhance the inhibitory activity against JNK, which is implicated in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds. Studies have demonstrated that variations in substituents on the thiadiazole ring can significantly affect biological activity. For example, replacing certain functional groups led to enhanced potency against specific biological targets .

Potential in Drug Design

The unique chemical structure of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane positions it as a promising scaffold for drug development. Its ability to engage in multiple types of interactions with biological macromolecules makes it suitable for designing novel therapeutics targeting various diseases.

Material Science Applications

Beyond medicinal applications, compounds containing thiadiazole rings are being investigated for their potential in materials science. Their properties may be harnessed in developing sensors and electronic materials due to their electronic characteristics and stability under different conditions .

Summary of Findings

The following table summarizes key findings related to the applications of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane:

Application AreaKey FindingsReferences
Antimicrobial ActivityMIC as low as 1.95 µg/mL against bacterial strains
JNK InhibitionModifications enhance inhibitory activity
Drug DesignPotential scaffold for novel therapeutics
Material ScienceInvestigated for use in sensors and electronic materials

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial activity among a series of thiadiazole derivatives, compounds incorporating the 4-methyl group demonstrated superior efficacy against Gram-positive and Gram-negative bacteria compared to their counterparts lacking this modification .

Case Study 2: JNK Inhibitor Development
A series of compounds based on the thiadiazole framework were synthesized and assessed for their ability to inhibit JNK activity. The study revealed that specific substitutions at the 5-position of the thiadiazole ring significantly improved potency, suggesting pathways for further optimization in drug design .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane with structurally related compounds:

Compound Name Molecular Weight Key Functional Groups Biological Activity (IC₅₀ or MIC) References
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane ~365.5* 1,4-diazepane, thiadiazole, tetrahydrothiophene Not reported in provided evidence
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 504.54 1,3,4-thiadiazole, triazole, ester HepG2: 2.94 µM; MCF-7: Not active
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) 542.50 Thiazole, pyrazole, triazole Antitumor activity not quantified
1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane 336.51 1,4-diazepane, thioether Not reported
Antimicrobial 1,3,4-thiadiazole derivatives (e.g., compound 13a-13d) ~350–400 1,3,4-thiadiazole, pyrazole, nitro groups MIC: 8–32 µg/mL (vs. E. coli, C. albicans)

*Estimated based on analogous structures.

Key Observations:

  • Thiadiazole vs. Thiazole/Triazole: Thiadiazole-containing compounds (e.g., 9b) exhibit pronounced antitumor activity, particularly against hepatocellular carcinoma (HepG2), likely due to their electron-deficient aromatic systems enabling DNA intercalation or enzyme inhibition . In contrast, thiazole derivatives (e.g., compound 5) show structural rigidity but less defined biological activity in the provided data .
  • Antimicrobial Activity: 1,3,4-Thiadiazoles with nitro substituents (e.g., 13a-13d) demonstrate moderate antimicrobial effects, suggesting that electron-withdrawing groups enhance membrane disruption or enzyme targeting .

Research Findings and Implications

  • Structural Insights: Crystallographic data for isostructural compounds (e.g., 4 and 5 ) reveal planar geometries disrupted by perpendicular aryl groups, suggesting that substituent orientation critically affects target binding.
  • Pharmacological Potential: The combination of a flexible diazepane core and thiadiazole carbonyl in the target compound may synergize GPCR modulation with kinase inhibition, a hypothesis supported by activity in related molecules .
  • Synthetic Challenges: Competitive side reactions (e.g., hydrazone isomerization) during thiadiazole formation necessitate precise stoichiometric control and optimized reaction times .

Notes

  • Data Limitations: Direct biological data for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane are absent in the provided evidence; inferences are drawn from structural analogs.
  • Tools for Characterization: SHELXL and WinGX remain critical for refining crystallographic data of related compounds, ensuring accurate bond-length and angle measurements .
  • Future Directions: Structure-activity relationship (SAR) studies should explore substitutions on the thiadiazole ring (e.g., halogens, methyl groups) to optimize potency and selectivity.

Biological Activity

The compound 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a novel heterocyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.

Chemical Structure

The compound can be represented with the following molecular formula:

  • Molecular Formula : C12H16N4OS2
  • Molecular Weight : 284.41 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of related compounds:

CompoundCell LineIC50 (μg/mL)Reference
1,3,4-Thiadiazole derivative 1HCT116 (Colon Cancer)3.29
1,3,4-Thiadiazole derivative 2A549 (Lung Cancer)0.52
1,3,4-Thiadiazole derivative 3MCF-7 (Breast Cancer)0.28

These studies indicate that derivatives of thiadiazoles exhibit promising anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of sulfur and nitrogen in their structure contributes to their efficacy against various bacterial strains. A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. For example, some compounds have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival.

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Liu et al., a series of new thiadiazole analogues were synthesized and evaluated for their in vitro anti-proliferative activities using the CCK-8 method. The findings revealed that specific compounds exhibited high potency against several cancer cell lines, suggesting that modifications to the thiadiazole structure could enhance anticancer activity .

Case Study 2: Docking Studies

Computational studies involving molecular docking have provided insights into the binding interactions between thiadiazole derivatives and target proteins such as tubulin. These studies suggest that structural modifications can improve binding affinity and specificity, leading to enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thiolan-3-amine precursors, followed by cyclization. Key steps include:

  • Use of coupling agents (e.g., DCC, EDC) for amide bond formation .
  • Solvent selection (e.g., DMF or ethanol) to enhance solubility and reaction efficiency .
  • Temperature control (reflux vs. room temperature) to balance reaction speed and byproduct formation .
    • Optimization : Monitor reaction progress via TLC or HPLC , and purify intermediates via recrystallization (e.g., DMF-acetic acid mixtures) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Analytical Techniques :

  • NMR spectroscopy : Assign peaks for thiadiazole (δ 6.5–7.5 ppm) and diazepane (δ 3.0–4.0 ppm) moieties .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and bond angles, similar to structurally related oxadiazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Methods :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiadiazole and diazepane moieties in this compound?

  • Mechanistic Insights :

  • The electron-withdrawing thiadiazole group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., by thiols or amines) .
  • Steric hindrance from the thiolan-3-yl group may slow ring-opening reactions in the diazepane core .
    • Experimental Validation :
  • Perform DFT calculations to map electrostatic potentials .
  • Compare reaction kinetics with/without bulky substituents .

Q. What strategies can resolve contradictions in biological activity data across different assay conditions?

  • Case Example : Discrepancies in IC50 values for antimicrobial activity might arise from:

  • Solvent polarity : DMSO vs. ethanol altering compound solubility .
  • pH-dependent stability : Thiadiazole hydrolysis under acidic conditions .
    • Resolution :
  • Standardize assay buffers (e.g., PBS at pH 7.4) .
  • Validate results using orthogonal assays (e.g., fluorescence-based viability assays) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation :
  • Correlate docking scores with experimental IC50 values .

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